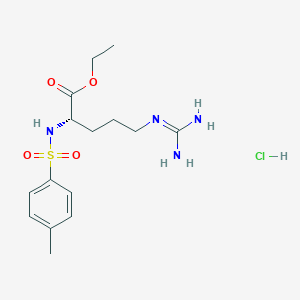

ethyl tosyl-L-argininate hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H25ClN4O4S |

|---|---|

Molecular Weight |

392.9 g/mol |

IUPAC Name |

ethyl (2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoate;hydrochloride |

InChI |

InChI=1S/C15H24N4O4S.ClH/c1-3-23-14(20)13(5-4-10-18-15(16)17)19-24(21,22)12-8-6-11(2)7-9-12;/h6-9,13,19H,3-5,10H2,1-2H3,(H4,16,17,18);1H/t13-;/m0./s1 |

InChI Key |

WSKDMJZBVDVLHO-ZOWNYOTGSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C1=CC=C(C=C1)C.Cl |

Canonical SMILES |

CCOC(=O)C(CCCN=C(N)N)NS(=O)(=O)C1=CC=C(C=C1)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of L Arginine Esters

Strategies for L-Arginine Esterification

The esterification of L-arginine is a fundamental step in the synthesis of its derivatives. This process enhances the lipophilicity of the amino acid, which can facilitate its passage through cell membranes. The choice of method and catalyst is crucial for achieving high yields and purity.

The synthesis of L-arginine ethyl ester, typically isolated as its dihydrochloride (B599025) salt, is most commonly achieved through the Fischer esterification method. This involves reacting L-arginine with ethanol (B145695) in the presence of a strong acid catalyst. Thionyl chloride (SOCl₂) is a frequently used reagent that serves as both the catalyst and a dehydrating agent.

The general procedure involves the slow, dropwise addition of thionyl chloride to chilled absolute ethanol, typically between -5°C and 0°C. This initial step forms the reactive species in situ. L-arginine is then added to this solution. The reaction mixture is subsequently heated, often in a stepwise manner, first to a moderate temperature (e.g., 25-30°C) for a few hours, followed by a period of reflux (75-80°C) to drive the reaction to completion. The final product, L-arginine ethyl ester dihydrochloride, is obtained after removing the solvent under reduced pressure. The use of thionyl chloride is advantageous as it reacts with the water produced during esterification, shifting the equilibrium towards the product and ensuring an anhydrous environment, which is favorable for the reaction.

Table 1: Summary of Reaction Conditions for L-Arginine Ethyl Ester Synthesis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Reactants | L-arginine, Ethanol, Thionyl Chloride | L-Arginine, Ethanol, Thionyl Chloride |

| Molar Ratio (Arg:SOCl₂:EtOH) | 1:1.1:10 | Not specified |

| Initial Temperature | -5°C to 0°C | 15°C to 75°C |

| Reaction Progression | 2 hours at 25-30°C, then 2 hours reflux at 75-80°C | Stirring to form ester |

| Product Isolation | Purification of crude product | Concentration and drying under reduced pressure |

The catalysis of L-arginine esterification can be broadly categorized into chemical and enzymatic methods. Each approach presents distinct advantages and limitations regarding reaction conditions, specificity, and environmental impact.

Chemical Catalysis : This is the most prevalent method for synthesizing simple alkyl esters of arginine.

Acid Catalysis (e.g., Thionyl Chloride/HCl) : As described previously, reagents like thionyl chloride generate HCl in situ, creating a strongly acidic environment that protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. This method is robust, relatively inexpensive, and generally results in high yields. However, the harsh conditions (strong acids, high temperatures) can lead to side reactions if other sensitive functional groups are present.

Solid Acid Catalysts : Heterogeneous catalysts, such as phosphotungstic acid, have been explored for esterification reactions. These catalysts offer the advantage of easier separation from the reaction mixture, but may have lower catalytic activity compared to homogeneous strong acids, potentially due to smaller surface areas.

Enzymatic Catalysis : Biocatalysts, such as proteases and lipases, offer a milder and more selective alternative for esterification.

Proteases (e.g., Trypsin) : Enzymes like bovine trypsin have been shown to catalyze the synthesis of N-acetyl-L-arginine ethyl ester from N-acetyl-L-arginine and ethanol in organic solvents. These reactions are highly specific and occur under mild conditions (e.g., pH 7.0, 30°C), preserving chiral integrity. However, the enzyme's activity is highly dependent on the reaction medium, particularly the water content, and the substrate often requires N-alpha protection.

Lipases : Lipases are another class of enzymes used for ester synthesis. They can also catalyze the reverse reaction, hydrolysis, depending on the reaction conditions. The lipase-catalyzed degradation of arginine esters has been demonstrated, indicating their utility in both forming and cleaving the ester bond under physiological conditions.

Table 2: Comparison of Catalysis Methods for Arginine Esterification

| Feature | Chemical Catalysis (Thionyl Chloride) | Enzymatic Catalysis (e.g., Trypsin) |

|---|---|---|

| Reaction Conditions | Harsh (strong acid, high temperature) | Mild (neutral pH, moderate temperature) |

| Specificity | Low; can affect other acid-sensitive groups | High; specific to the carboxyl group |

| Substrate Scope | Broad; applicable to unprotected arginine | Often requires N-protected amino acids |

| Byproducts | Inorganic salts, acidic waste | Minimal, often just water |

| Yield | Generally high | Variable, dependent on conditions |

| Environmental Impact | Higher (corrosive reagents, waste) | Lower (biodegradable catalyst) |

N-Alpha-Tosyl Group Incorporation in Amino Acid Derivatives

The tosyl (Ts) group, derived from p-toluenesulfonic acid, is a common functional group in organic synthesis, serving primarily as a protecting group for amines. Its incorporation onto the alpha-amino group (Nα) of arginine is a key step in synthesizing Nα-tosylated derivatives.

Regioselective tosylation of the Nα-amino group of arginine presents a significant chemical challenge. The arginine side chain contains a guanidinium (B1211019) group, which is strongly basic (pKa ≈ 12.5) and nucleophilic, making it competitive with the α-amino group (pKa ≈ 9.0) for reaction with tosyl chloride (TsCl). Direct tosylation of unprotected arginine would likely result in a mixture of products, including tosylation at the side chain.

To achieve regioselectivity at the alpha-amino position, a synthetic strategy involving protection of the guanidinium group is typically required. creative-peptides.com Common protecting groups for the arginine side chain in peptide synthesis include other sulfonyl-type groups like 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), which are more acid-labile than the Nα-tosyl group. nih.gov The general synthetic sequence would be:

Guanidinium Protection : Selectively protect the side-chain guanidinium group of an arginine derivative.

Nα-Tosylation : React the side-chain protected arginine with tosyl chloride in the presence of a base (e.g., sodium hydroxide (B78521) in an aqueous medium) to form the Nα-tosyl sulfonamide.

Selective Deprotection (if necessary) : If the final product requires a free guanidinium group, the side-chain protecting group is removed under conditions that leave the Nα-tosyl group intact (e.g., using trifluoroacetic acid for Pbf or Pmc).

This multi-step approach ensures that the tosyl group is incorporated exclusively at the desired alpha-amino position.

The incorporation of a tosyl group at the Nα-position significantly alters the chemical properties of the amino acid derivative.

Stability : The resulting N-sulfonylated amino acid, a sulfonamide, is exceptionally stable. The S-N bond is resistant to cleavage under many conditions, including moderately acidic and basic environments. Cleavage of the tosyl group to regenerate the free amine requires harsh conditions, such as treatment with sodium in liquid ammonia (B1221849) or strongly acidic conditions (e.g., HBr in acetic acid). creative-peptides.com This stability makes the tosyl group an effective and robust protecting group for the α-amino function during subsequent synthetic steps.

Reactivity : The tosyl group is strongly electron-withdrawing, which has several effects on the molecule's reactivity:

Increased Acidity : It increases the acidity of the N-H proton of the sulfonamide, facilitating its deprotonation under basic conditions.

Activation for Nucleophilic Attack : While the tosyl group itself is generally unreactive on the sulfonamide, when used to convert an alcohol into a tosylate ester (R-OTs), it becomes an excellent leaving group. This is because the tosylate anion (TsO⁻) is a weak base, stabilized by resonance. This property is crucial in many organic reactions, allowing for the facile displacement of the tosylate by nucleophiles in Sₙ2 reactions. nih.gov

Chiral Integrity : N-tosylation of α-amino acids helps to prevent racemization at the α-carbon during subsequent activation of the carboxyl group (e.g., for peptide coupling), a common side reaction with other types of N-protecting groups.

Advanced Chemical Modifications for Probe Development

Ethyl tosyl-L-argininate hydrochloride can serve as a scaffold for the development of chemical probes designed to study biological systems. Modifications typically target the guanidinium side chain, leveraging its unique reactivity to attach reporter groups such as fluorophores, biotin (B1667282) tags, or photoaffinity labels. nih.gov

A direct and selective labeling strategy for the guanidinium group in arginine-containing molecules has been developed. nih.gov This method relies on deprotonating the highly basic guanidinium group to enhance its nucleophilicity, allowing it to react with an acylating agent carrying the desired label. The key to this approach is the use of a strong, non-nucleophilic organic base, such as Barton's base, which can efficiently deprotonate the guanidinium group. nih.gov

Once deprotonated, the guanidinium group can act as a nucleophile, attacking activated carboxylate derivatives (e.g., N-hydroxysuccinimide esters or p-nitrophenyl esters) that are linked to a reporter molecule. nih.govacs.org This strategy allows for the late-stage functionalization of the arginine derivative, creating a variety of probes:

Fluorescent Probes : By attaching a fluorescent dye, the resulting molecule can be used to monitor distribution in biological systems, such as within cells or small organisms. nih.gov

Biotinylated Probes : The incorporation of a biotin tag allows for the detection and isolation of binding partners through its high-affinity interaction with streptavidin. nih.gov

Photoaffinity Probes : Attaching a photo-reactive group, such as a diazirine, creates a probe that can be used to form covalent cross-links with interacting molecules upon photoactivation, enabling the identification of binding targets. nih.gov

This modification tolerates a variety of other functional groups within the molecule, demonstrating its utility for converting complex arginine derivatives into powerful tools for chemical biology research. nih.govacs.org

Synthesis of Chromogenic Arginine Derivatives for Enzymatic Detection

The development of chromogenic substrates is a classic and effective method for the colorimetric detection of enzyme activity. These substrates are typically designed to release a colored compound upon enzymatic cleavage. For arginine derivatives, this often involves the attachment of a p-nitroanilide (pNA) group, which, upon hydrolysis by a protease, liberates the yellow-colored p-nitroaniline.

The synthesis of chromogenic arginine derivatives from this compound generally requires a multi-step approach. A common strategy involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, Nα-tosyl-L-arginine. This is a critical step as the free carboxyl group is necessary for the subsequent coupling reaction.

Once Nα-tosyl-L-arginine is obtained, it can be coupled with p-nitroaniline. This amide bond formation is typically facilitated by a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. The general reaction scheme is as follows:

Ester Hydrolysis: Nα-tosyl-L-arginine ethyl ester hydrochloride is treated with a base, such as sodium hydroxide, to facilitate the hydrolysis of the ethyl ester, yielding Nα-tosyl-L-arginine.

Coupling Reaction: The resulting Nα-tosyl-L-arginine is then reacted with p-nitroaniline in the presence of a coupling agent like DCC to form Nα-tosyl-L-arginine-p-nitroanilide.

This synthetic approach allows for the creation of a substrate that is specifically recognized by trypsin-like proteases, which cleave at the carboxyl side of arginine residues. The enzymatic hydrolysis of the amide bond linking the arginine to the p-nitroanilide results in a measurable color change, providing a quantitative assessment of enzyme activity. A new arginine derivative, N-benzyloxycarbonyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide hydrochloride, was synthesized by condensing N-benzyloxy-carbonyl-L-phenylalanyl-L-valine and L-arginine-p-nitroanilide dihydrochloride using dicyclohexylcarbodiimide as a coupling agent and 1-hydroxy-benzotriazole as an additive. nih.gov

Detailed procedures for the chemical synthesis of chromogenic substrates like H-D-Ile-L-Pro-L-Arg-p-nitroanilide (S2288) and H-D-Val-L-Leu-L-Lys-p-nitroanilide (S2251) have been described, highlighting the coupling of L-Arg-p-nitroanilides to previously synthesized peptides as a key strategic step. nih.gov

Table 1: Key Steps in the Synthesis of a Chromogenic Arginine Derivative

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Ester Hydrolysis | Nα-tosyl-L-arginine ethyl ester hydrochloride, NaOH(aq) | Nα-tosyl-L-arginine |

| 2 | Amide Coupling | Nα-tosyl-L-arginine, p-nitroaniline, DCC, HOBt, organic solvent | Nα-tosyl-L-arginine-p-nitroanilide |

Synthetic Pathways to Fluorogenic Arginine Probes

Fluorogenic probes offer a significant increase in sensitivity compared to their chromogenic counterparts, making them invaluable for detecting low levels of enzymatic activity. The synthesis of these probes from this compound involves the covalent attachment of a fluorophore. Common fluorophores used for this purpose include coumarin (B35378) and rhodamine derivatives.

The synthetic strategy often involves creating a derivative of this compound that can be readily coupled to a fluorophore. This can be achieved by first reacting the ethyl tosyl-L-argininate with a bifunctional linker molecule. This linker can then be activated to react with the chosen fluorophore.

Alternatively, a direct coupling approach can be employed. For instance, the carboxyl group of an activated fluorophore derivative can be reacted with the deprotected α-amino group of L-arginine ethyl ester. However, starting from Nα-tosyl-L-arginine ethyl ester, the tosyl group would first need to be removed to free the α-amino group for reaction.

A more common approach is to utilize the carboxyl group of Nα-tosyl-L-arginine (obtained from the hydrolysis of the ethyl ester) to form an amide bond with an amino-functionalized fluorophore. For example, 7-amino-4-methylcoumarin (B1665955) (AMC) is a widely used fluorophore for creating protease substrates. The synthesis would proceed as follows:

Ester Hydrolysis: As with the chromogenic derivatives, the first step is the hydrolysis of this compound to yield Nα-tosyl-L-arginine.

Activation and Coupling: The carboxyl group of Nα-tosyl-L-arginine is activated, for example, by forming an active ester. This activated intermediate is then reacted with 7-amino-4-methylcoumarin to form the fluorogenic substrate, Nα-tosyl-L-arginine-7-amido-4-methylcoumarin.

Similarly, rhodamine-based probes can be synthesized. Rhodamine dyes can be derivatized to contain a reactive group, such as an isothiocyanate or a carboxylic acid, which can then be coupled to an arginine derivative. For instance, a rhodamine derivative with a free amine can be coupled to the carboxyl group of Nα-tosyl-L-arginine.

The resulting fluorogenic probes are initially non-fluorescent or have very low fluorescence. Upon enzymatic cleavage of the amide bond between the arginine residue and the fluorophore, the highly fluorescent free fluorophore is released, leading to a significant increase in fluorescence intensity that can be monitored over time.

Table 2: Comparison of Fluorophores for Arginine Probe Synthesis

| Fluorophore | Reactive Group for Coupling | Excitation (nm) | Emission (nm) | Key Features |

| 7-Amino-4-methylcoumarin (AMC) | Amino group | ~340-360 | ~440-460 | High quantum yield, good for continuous assays. |

| Rhodamine B | Isothiocyanate, Carboxylic acid | ~540-560 | ~570-590 | High photostability, suitable for fluorescence microscopy. |

Enzymatic Hydrolysis and Kinetic Analysis of Ethyl Tosyl L Argininate Hydrochloride

Investigation of Protease Substrate Specificity

The specificity of a protease for a particular substrate is a fundamental aspect of its biological function. Ethyl tosyl-L-argininate hydrochloride, and its close analog Nα-p-Tosyl-L-arginine methyl ester (TAME), are widely used to probe the specificity of various proteases. sigmaaldrich.com

This compound is a well-established substrate for several serine proteases. These enzymes share a common catalytic mechanism involving a serine residue in their active site. Trypsin, a digestive serine protease, exhibits high specificity for cleaving peptide bonds after positively charged amino acids like arginine and lysine (B10760008). The tosyl-L-arginine ethyl ester structure mimics this natural substrate preference, making it an excellent tool for studying trypsin activity.

Other serine proteases such as thrombin and plasmin also hydrolyze this substrate. sigmaaldrich.com Thrombin, a key enzyme in the blood coagulation cascade, and plasmin, involved in fibrinolysis, both recognize arginine residues in their physiological targets. The hydrolysis of this compound by these enzymes allows for the quantitative assessment of their enzymatic activity in purified systems and biological samples.

Different isoforms of trypsin can exhibit variations in their catalytic activity. While specific comparative studies on the hydrolysis of this compound by various trypsin isoforms are not extensively detailed in the available literature, kinetic studies on analogous substrates like Nα-benzoyl derivatives of L-argininamide provide insights into how subtle differences in enzyme structure can affect substrate turnover. For instance, kinetic parameters can be influenced by the specific microenvironment of the active site in different isoforms.

Studies on the kinetics of trypsin-catalyzed hydrolysis of arginine derivatives have been instrumental in understanding the enzyme's mechanism. nih.gov The rate of hydrolysis can be monitored spectrophotometrically, providing a continuous assay of enzymatic activity.

Beyond serine proteases, other classes of proteases have been studied using arginine esters. For example, ficin, a cysteine protease, has been shown to catalyze the hydrolysis of α-N-benzoyl-L-arginine ethyl ester (BAEE), a compound structurally similar to this compound. nih.govnih.gov This indicates that the utility of arginine esters as substrates extends beyond the serine protease family.

Quantitative Enzyme Kinetic Studies

Quantitative kinetic studies are essential for a thorough understanding of enzyme function. These studies provide key parameters that describe the efficiency and mechanism of an enzymatic reaction.

The catalytic efficiency of an enzyme is given by the ratio of kcat (the turnover number, representing the maximum number of substrate molecules converted to product per enzyme molecule per unit time) to Km (the Michaelis constant, which is the substrate concentration at half the maximum reaction velocity). This value, kcat/Km, is a second-order rate constant that reflects how efficiently an enzyme can convert a substrate to a product at low substrate concentrations.

For the trypsin-catalyzed hydrolysis of Nα-benzoyl-L-arginamide at pH 8.0 and 30°C, a kcat of 2.8 sec⁻¹ and a Km of 2.5 x 10⁻³ M have been reported. researchgate.net While this is for a slightly different substrate, it provides an estimate of the kinetic parameters for trypsin acting on an arginine derivative.

Table 1: Kinetic Parameters for the Hydrolysis of Arginine Derivatives by Proteases Data for Nα-benzoyl-L-arginamide hydrolyzed by trypsin. researchgate.net Data for α-N-benzoyl-L-arginine ethyl ester (BAEE) and α-N-benzoyl-L-argininamide (BAA) hydrolyzed by ficin. nih.govnih.gov

| Enzyme | Substrate | kcat (sec⁻¹) | Km (M) | kcat/Km (M⁻¹sec⁻¹) |

| Trypsin | Nα-benzoyl-L-arginamide | 2.8 | 2.5 x 10⁻³ | 1.12 x 10³ |

| Ficin | BAEE | 5.20 | 3.32 x 10⁻² | 1.57 x 10² |

| Ficin | BAA | 5.01 | 6.03 x 10⁻² | 0.83 x 10² |

Analysis of Reaction Mechanisms and Rate-Determining Steps in Hydrolysis

The hydrolysis of ester substrates like this compound by serine proteases generally follows a two-step mechanism involving the formation and subsequent breakdown of an acyl-enzyme intermediate.

Acylation: The serine hydroxyl group in the enzyme's active site attacks the carbonyl carbon of the substrate's ester bond, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion of the substrate (ethanol in this case) and forming a covalent acyl-enzyme intermediate.

Deacylation: A water molecule, activated by a histidine residue in the active site, attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms another tetrahedral intermediate, which then breaks down to release the carboxylate portion of the substrate (tosyl-L-arginine) and regenerate the free enzyme.

Characterization of Enzyme-Substrate Interactions

The enzymatic hydrolysis of this compound is a model reaction for studying the specificity and catalytic mechanism of serine proteases, particularly trypsin. The structure of the substrate, featuring a tosyl group at the α-amino position and an ethyl ester at the carboxyl group of arginine, allows for detailed investigation into how different moieties of a substrate influence its interaction with the enzyme's active site.

Role of the Tosyl Group in Substrate Recognition and Binding

The tosyl group serves as a bulky, hydrophobic Nα-protecting group. Its aromatic ring can engage in hydrophobic interactions with non-polar regions on the enzyme surface near the active site. This interaction contributes significantly to the stability of the enzyme-substrate complex, which is reflected in the Michaelis constant (Kₘ). A lower Kₘ value indicates stronger binding affinity.

Kinetic studies on the closely related substrate, Nα-p-Tosyl-L-arginine methyl ester (TAME), provide quantitative insight into these interactions. Research has established the kinetic parameters for the hydrolysis of TAME by trypsin, which serve as a reliable proxy for understanding the behavior of the ethyl ester analog. The binding affinity of these tosylated substrates is a result of the combined interactions of the arginine side chain in the S1 pocket and the tosyl group with secondary binding sites. nih.govportlandpress.com

| Substrate | Enzyme | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Nα-p-Tosyl-L-arginine methyl ester (TAME) | Bovine Trypsin | 0.05 | 16.5 | 3.3 x 10⁵ |

| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Bovine Trypsin | 0.015 | 14.0 | 9.3 x 10⁵ |

This table presents representative kinetic data for TAME and BAEE hydrolysis by trypsin. The values are compiled from various kinetic studies and may vary slightly depending on experimental conditions (pH, temperature, buffer).

The data demonstrate that the tosyl group facilitates strong binding, as evidenced by the low Kₘ value for TAME. While the benzoyl group in BAEE results in even tighter binding, the tosyl group is nonetheless highly effective in promoting substrate recognition, ensuring that the substrate is properly oriented for the subsequent catalytic steps.

Influence of the Ethyl Ester Moiety on Enzymatic Activity

The size and hydrophobicity of the alcohol portion of the ester can affect how the substrate fits into the active site and the ease with which the ester bond is attacked by the catalytic serine residue. Comparing the ethyl ester with the methyl ester (TAME), the ethyl group is slightly larger and more hydrophobic. This seemingly minor difference can alter the kinetics of the hydrolysis reaction.

Studies comparing the hydrolysis of different esters of N-acyl-arginine have shown that the length of the alkyl chain in the ester group can modulate catalytic efficiency. nih.gov While specific kinetic data for the direct comparison of ethyl tosyl-L-argininate with TAME under identical conditions is sparse, general enzymatic principles suggest that the transition from a methyl to an ethyl group can have a modest impact on kcat. The rate is influenced by the electronic properties of the ester and the steric fit within the active site. The ethyl group may lead to slightly different positioning of the carbonyl carbon for nucleophilic attack or affect the rate of product (alcohol) release.

The catalytic efficiency, often expressed as the kcat/Kₘ ratio, reflects both binding affinity and the rate of the chemical reaction. As seen in the table above, substrates like TAME and BAEE are hydrolyzed with high efficiency by trypsin, indicating that both the Nα-acyl group and the ester moiety are well-suited for the enzyme's active site architecture and catalytic machinery. The hydrolysis of the ethyl ester bond in ethyl tosyl-L-argininate is thus an efficient process, driven by the precise molecular recognition of the arginine side chain and the tosyl group, and the catalytic power of the serine protease active site.

Applications in Advanced Biochemical Assays and Research Models

Development of Spectrophotometric and Fluorometric Assays

The hydrolysis of the ester bond in ethyl tosyl-L-argininate by a target protease is the fundamental reaction leveraged in various assay formats. The design of these assays focuses on generating a detectable signal—either a change in color (colorimetric) or light emission (fluorometric)—that is directly proportional to the rate of this enzymatic cleavage.

Colorimetric assays utilizing tosyl-L-arginine esters are foundational methods for monitoring protease activity. A classic design principle involves coupling the enzymatic hydrolysis of the substrate to a pH change, which is then visualized with a pH indicator dye.

The enzymatic cleavage of the ethyl ester of tosyl-L-argininate yields two products: Nα-p-tosyl-L-arginine and ethanol (B145695). The carboxylic acid group of the Nα-p-tosyl-L-arginine product is more acidic than the reactant ester. In a weakly buffered solution, this leads to a decrease in the pH of the reaction mixture. This pH shift can be monitored in real-time using a spectrophotometer by including a pH indicator whose absorbance spectrum is sensitive to changes in hydrogen ion concentration. Phenol red, for instance, is a suitable indicator for this purpose. escholarship.org The rate of change in absorbance at a specific wavelength is directly proportional to the rate of substrate hydrolysis and thus to the enzyme's activity.

Table 1: Components of a Typical Colorimetric Protease Assay

| Component | Role in Assay | Example |

| Enzyme | The protease whose activity is being measured. | Trypsin, Thrombin, Plasmin |

| Substrate | The molecule cleaved by the enzyme to initiate the signal. | Nα-p-Tosyl-L-arginine ethyl ester (TEE) or methyl ester (TAME) |

| Indicator | A dye that changes color in response to pH changes. | Phenol Red |

| Buffer | Maintains the initial pH of the reaction in a range where the indicator is sensitive to change. | Tris-HCl, Phosphate Buffer |

This method provides a continuous and straightforward way to determine enzyme kinetics. escholarship.org

For applications requiring higher sensitivity, fluorescence-based assays are employed. These methods offer a significant advantage over colorimetric assays, often allowing for the detection of enzyme activity in the nanomolar range. nih.gov The design principles for these assays are more varied and sophisticated.

One common strategy is Fluorescence Resonance Energy Transfer (FRET) . nih.gov In this approach, a peptide substrate incorporating the arginine residue recognized by the target protease is synthesized and chemically modified with two different fluorescent molecules: a donor fluorophore and a quencher molecule. When the substrate is intact, the donor and quencher are in close proximity, and the quencher absorbs the energy emitted by the donor, resulting in little to no fluorescence. Upon enzymatic cleavage of the peptide bond at the arginine site, the donor and quencher are separated. This separation relieves the quenching effect, leading to a measurable increase in the donor's fluorescence emission. stanford.edu

Another approach involves "turn-on" fluorescent probes . In some designs, the substrate itself is attached to a molecule that is non-fluorescent or weakly fluorescent. Enzymatic cleavage releases a fragment that is highly fluorescent. nih.gov For example, a tosyl-L-argininate core could be linked to a fluorophore that is quenched by another part of the molecule. Cleavage would un-quench the fluorophore, generating a signal. While direct fluorescent labeling of ethyl tosyl-L-argininate hydrochloride is less common than using peptide substrates, the principle of using the arginyl-ester as the recognition and cleavage site can be incorporated into more complex fluorescent probe designs. mdpi.comgoogle.com

Table 2: Comparison of Assay Detection Principles

| Assay Type | Principle | Advantages | Typical Sensitivity |

| Colorimetric | pH change detected by an indicator dye. escholarship.org | Simple, cost-effective, continuous monitoring. | Micromolar (µM) |

| Fluorometric (FRET) | Cleavage separates a FRET donor and quencher, increasing fluorescence. nih.govstanford.edu | High sensitivity, suitable for HTS, real-time kinetics. | Nanomolar (nM) to Sub-micromolar |

| Fluorometric (Turn-On) | Cleavage releases a highly fluorescent molecule from a non-fluorescent substrate. nih.gov | High signal-to-background ratio, amplified response. | Nanomolar (nM) |

Utility in Enzyme Activity Profiling

Enzyme activity profiling is essential for understanding biological pathways and for drug discovery. This compound is a valuable substrate for these applications due to its reliability and specificity.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds for their ability to modulate the activity of a target enzyme. nih.gov Assays using substrates like ethyl tosyl-L-argininate are readily adaptable to HTS formats for identifying protease inhibitors.

In a typical inhibitor screening assay, the target protease, the substrate (e.g., ethyl tosyl-L-argininate or a fluorogenic derivative), and a compound from a chemical library are combined in the wells of a microplate. medchemexpress.com The rate of the enzymatic reaction is measured and compared to a control reaction without the test compound. A compound that inhibits the protease will cause a significant decrease in the rate of substrate hydrolysis. nih.govchemrxiv.org

Workflow for a Protease Inhibitor Screen:

Assay Setup: The target protease is pre-incubated with the test compounds in a multi-well plate.

Reaction Initiation: The substrate is added to all wells to start the enzymatic reaction.

Signal Detection: The plate is read over time using a spectrophotometer or fluorometer to measure the rate of product formation.

Data Analysis: The activity in the presence of each compound is calculated as a percentage of the control activity. Compounds that reduce activity below a certain threshold are identified as "hits."

This methodology has been fundamental in identifying lead compounds for various diseases where proteases are dysregulated. myskinrecipes.com

Beyond purified enzyme systems, it is crucial to measure enzyme activity within more complex biological contexts, such as cell lysates or tissue extracts. Nα-p-tosyl-L-arginine methyl ester (TAME), a close analog of the ethyl ester, has been successfully used to assess trypsin-like activity in crude midgut extracts of insects, providing insights into digestive physiology. Similarly, the esterase activity in biological fluids like bovine and human plasma has been studied using TAME, demonstrating its utility in characterizing enzymatic profiles in complex mixtures. nih.gov The stability and specificity of the substrate allow it to be cleaved primarily by the target class of enzymes, even amidst a high background of other proteins and potential interacting molecules.

Application in Cell-Free and Recombinant Protein Systems for Enzyme Studies

Cell-free protein synthesis (CFPS) has emerged as a powerful platform for the rapid production and engineering of proteins without the constraints of living cells. nih.govyoutube.com This technology is particularly useful for expressing proteins that may be toxic to host cells, including certain proteases. beilstein-archives.org

Once a protease is synthesized in a CFPS system, its activity must be verified. Substrates like this compound are ideal for this purpose. The crude cell-free reaction mixture containing the newly synthesized protease can be directly assayed by adding the substrate and monitoring its hydrolysis. researchgate.net This allows for rapid confirmation of successful protein expression and correct folding into a catalytically active conformation.

For instance, after synthesizing a recombinant trypsin-like protease in an E. coli-based cell-free system, one could add ethyl tosyl-L-argininate and a pH indicator to the reaction tube. A color change would provide immediate evidence of active enzyme production. This approach is invaluable for optimizing expression conditions, studying the effects of mutations on enzyme function, and for high-throughput screening of enzyme variants generated through directed evolution. nih.govgoogle.com The open nature of cell-free systems allows for precise control over the reaction environment, which, when combined with a reliable substrate, facilitates detailed kinetic characterization of the synthesized enzyme. researchgate.net

Computational and Structural Investigations of Enzyme Substrate Complexes

Molecular Docking Simulations of Ethyl Tosyl-L-Argininate Hydrochloride with Target Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. For this compound, docking simulations are primarily used to model its interaction with the active site of serine proteases.

Docking simulations predict that this compound binds to trypsin-like serine proteases in a highly specific orientation dictated by the enzyme's well-defined active site pockets. The L-arginine side chain, with its terminal guanidinium (B1211019) group, is predicted to be the primary determinant of specificity, inserting deep into the S1 specificity pocket of the enzyme. This pocket is characteristically narrow, deep, and contains a negatively charged aspartic acid residue (Asp189) at its base, which forms a strong, charge-assisted hydrogen bond with the positively charged guanidinium group of the substrate.

The stability of the enzyme-substrate complex is maintained by a network of non-covalent interactions. Analysis of docked poses of this compound reveals several critical interactions:

Ionic Interactions: The most significant interaction is the salt bridge formed between the positively charged guanidinium group of the arginine moiety and the carboxylate group of the Asp189 residue in the S1 pocket.

Hydrogen Bonding: Multiple hydrogen bonds are predicted to occur. These include bonds between the substrate's guanidinium group and backbone amides with various residues in the active site, as well as with ordered water molecules. The substrate's backbone amide and carbonyl groups also form hydrogen bonds with the enzyme's main chain atoms (e.g., Gly216).

Hydrophobic and Cation-π Interactions: The tosyl group and the ethyl ester portion can engage in hydrophobic interactions with nonpolar residues lining the active site cleft. Furthermore, the planar guanidinium group of arginine can participate in cation-π interactions with aromatic residues that may be present near the S1 pocket. nih.govnih.gov

The following table summarizes the key predicted interactions between this compound and a model serine protease like trypsin.

| Interaction Type | Substrate Moiety | Enzyme Residue(s) | Role in Binding |

| Ionic Interaction / Salt Bridge | Guanidinium Group | Asp189 | Primary determinant of specificity; anchors substrate in S1 pocket. |

| Hydrogen Bonding | Guanidinium Group | Active site residues, water | Further stabilizes the side chain in the S1 pocket. |

| Hydrogen Bonding | Peptide Backbone | Gly216, Ser214 | Orients the substrate correctly for catalysis. |

| Hydrophobic Interactions | Tosyl Group, Ethyl Group | Nonpolar residues at active site entrance | Contributes to overall binding affinity and proper positioning. |

| Cation-π Interactions | Guanidinium Group | Aromatic residues (e.g., Tyr, Phe) | Can provide additional stabilization for the side chain. nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. In the context of enzyme kinetics, QSAR can be a powerful tool to understand how modifications to a substrate like this compound affect its rate of enzymatic hydrolysis.

QSAR studies on substrates for serine proteases aim to establish a predictive relationship between molecular descriptors and the kinetic parameters kcat (turnover number) and Km (Michaelis constant). For a series of analogs based on the this compound scaffold, various structural features would be systematically varied and their effects on hydrolysis rates measured. nih.govnih.gov

Key structural features and their corresponding molecular descriptors that could be correlated with hydrolysis rates include:

The Ester Group: Modifying the ethyl group to other alkyl or aryl groups would alter steric hindrance and the electronic properties of the scissile carbonyl group. Descriptors could include van der Waals volume, hydrophobicity (logP), and electronic parameters like Hammett constants for aromatic esters.

The Tosyl Group: Substitutions on the phenyl ring of the tosyl group would modulate the hydrophobicity and electronic character of the N-terminal blocking group. This can influence binding affinity and potentially the acylation/deacylation rates.

The Arginine Side Chain: While less commonly modified due to its critical role in specificity, subtle changes could be explored, with descriptors focusing on charge distribution and geometry.

The table below outlines hypothetical correlations between structural features and hydrolysis rates.

| Structural Feature Modified | Molecular Descriptor(s) | Expected Impact on Hydrolysis Rate (kcat/Km) |

| Ester Alcohol Moiety | Steric parameters (e.g., Taft's Es), Electronic parameters (e.g., pKa of leaving alcohol) | Increased steric bulk may decrease binding (increase Km). A more electron-withdrawing group (lower pKa of alcohol) generally leads to a faster acylation step (increase kcat). |

| Tosyl Group Substituents | Hydrophobicity (logP), Electronic constants (e.g., Hammett σ) | Increased hydrophobicity may enhance binding to nonpolar pockets. Electron-donating/withdrawing groups can subtly influence the reactivity of the scissile bond. |

| Peptide Backbone | Conformational descriptors (e.g., dihedral angles) | Changes affecting the ideal binding conformation can significantly reduce hydrolysis efficiency. |

The insights gained from molecular docking and QSAR studies provide a rational basis for designing novel molecules with tailored properties. plos.org

Enhanced Substrates: To create substrates that are hydrolyzed more efficiently, computational models can guide modifications. For example, by altering the ester leaving group to one that is more readily displaced (e.g., a p-nitrophenyl ester), the rate of the acylation step can be significantly increased. QSAR models can help predict which modifications will yield the greatest increase in catalytic efficiency.

Designing Inhibitors: The substrate scaffold of this compound can be converted into an inhibitor by replacing the hydrolyzable ester bond with a non-hydrolyzable functional group that can react covalently with the active site serine (e.g., a chloromethylketone) or by designing a transition-state analog (e.g., containing a boronic acid). Computational methods are crucial for designing these modifications to maximize binding affinity and inhibitory potency. bakerlab.orgnih.gov

Theoretical Approaches to Enzyme Catalysis and Substrate Turnover

Theoretical approaches, including quantum mechanics/molecular mechanics (QM/MM) simulations, provide a deeper understanding of the catalytic mechanism at an electronic level. For the hydrolysis of this compound by a serine protease, these methods can map the entire reaction pathway, including the structures and energies of transition states and intermediates. nih.gov

The widely accepted catalytic mechanism for serine proteases involves a multi-step process:

Substrate Binding: this compound binds to the active site to form the Michaelis complex (E-S).

Nucleophilic Attack: The catalytic serine (Ser195), made highly nucleophilic by the adjacent histidine (His57) acting as a general base, attacks the carbonyl carbon of the substrate's ester bond.

Formation of the First Tetrahedral Intermediate: This attack forms a short-lived, high-energy tetrahedral intermediate. The negative charge that develops on the carbonyl oxygen (the oxyanion) is stabilized by hydrogen bonds from main-chain amides in a region known as the "oxyanion hole."

Formation of the Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses. The His57 residue, now acting as a general acid, protonates the leaving group (ethanol), facilitating its departure. This results in the formation of a covalent acyl-enzyme intermediate.

Deacylation: A water molecule enters the active site and is deprotonated by His57. The resulting hydroxide (B78521) ion attacks the carbonyl carbon of the acyl-enzyme intermediate.

Formation of the Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed, again stabilized by the oxyanion hole.

Product Release: This intermediate collapses, breaking the covalent bond between the enzyme and the tosyl-L-arginine product. The Ser195 hydroxyl group is regenerated, and the final product diffuses away from the active site, returning the enzyme to its free state. nih.gov

Broader Research Implications and Future Perspectives

Contribution to Understanding Proteolytic Pathways and Regulation

Ethyl tosyl-L-argininate hydrochloride and its analogs, such as Nα-p-Tosyl-L-arginine methyl ester (TAME), are instrumental in dissecting the complex activities of proteolytic enzymes. myskinrecipes.com Proteases are involved in a vast array of physiological and pathological processes, and understanding their function is crucial. Synthetic substrates provide a standardized and reproducible means to quantify the activity of specific proteases like trypsin, thrombin, and plasmin.

By measuring the rate at which an enzyme hydrolyzes this compound, researchers can determine key kinetic parameters. This information is foundational for understanding how these enzymes function and how their activity is regulated. For instance, studying the kinetics of trypsin helps to elucidate its role in digestion and other metabolic processes. myskinrecipes.com Furthermore, these substrates are essential in the development and characterization of enzyme inhibitors, which can be potential therapeutic agents for diseases characterized by abnormal protease activity. myskinrecipes.com The specificity of these substrates for enzymes that cleave after basic amino acid residues (arginine or lysine) makes them precise tools for isolating and studying one particular step in a complex cascade of proteolytic events, thereby helping to map entire regulatory pathways.

| Enzyme | Biological Process Investigated Using Arginine Esters |

| Trypsin | Digestion, Enzyme Kinetics, Protease Inhibition |

| Thrombin | Blood Coagulation Cascade |

| Plasmin | Fibrinolysis (breakdown of blood clots) |

| Kallikrein | Inflammation and Blood Pressure Regulation |

Role in the Discovery of New Biological Catalysts and Biocatalytic Processes

The search for novel enzymes with unique properties for industrial and therapeutic applications is a significant area of research. This compound can be employed as a primary screening tool for discovering new biological catalysts (biocatalysts). The principle is straightforward: if a sample from a source, such as a microorganism or an environmental niche, can break down the substrate, it indicates the presence of a protease with trypsin-like specificity. nih.govbiosynth.com

This method offers a significant advantage in its simplicity and adaptability for high-throughput screening. The use of synthetic substrates allows for the rapid and economical detection of specific enzymatic activities in complex biological mixtures. biosynth.commanufacturingchemist.com Once a potential biocatalyst is identified through its ability to hydrolyze this compound, it can be isolated, purified, and further characterized for its potential use in various biocatalytic processes, such as in the production of pharmaceuticals or in the food industry. This approach accelerates the discovery of enzymes with desired specificities and stabilities, expanding the toolbox of available biocatalysts for industrial biotechnology.

Development of Advanced Probes for Enzyme Research and Diagnostics

The fundamental structure of this compound makes it an excellent scaffold for creating advanced molecular probes. By chemically attaching a signal-generating group (a signalogenic moiety) to the substrate, researchers can create probes that produce a measurable signal upon enzymatic cleavage. biosynth.comresearchgate.net This has revolutionized the detection of enzymes in both research and clinical diagnostics.

These modified substrates can be designed to generate various types of signals, including:

Chromogenic: Release of a colored compound that can be measured with a spectrophotometer. researchgate.net

Fluorogenic: Release of a fluorescent molecule, allowing for highly sensitive detection of enzyme activity. biosynth.comresearchgate.net

Luminogenic: An enzyme reaction that triggers the emission of light, enabling the detection of extremely low levels of enzyme activity. manufacturingchemist.comresearchgate.net

This strategy of creating signal-generating probes has proven invaluable. biosynth.com For example, such probes can be used to precisely identify bacterial species based on their unique enzymatic "fingerprints," offering a rapid and specific alternative to traditional culturing methods. nih.govmanufacturingchemist.com In a clinical setting, these advanced probes can be used to develop diagnostic tests that measure protease levels associated with specific diseases. acs.org

| Signal Type | Principle of Detection | Key Advantage |

| Chromogenic | Enzymatic cleavage releases a colored molecule. | Simplicity and ease of interpretation. biosynth.com |

| Fluorogenic | Enzymatic action releases a fluorescent compound. | High sensitivity for quantitative measurements. biosynth.com |

| Luminogenic | Enzymatic reaction produces light. | Extremely high sensitivity for detecting very low analyte levels. manufacturingchemist.com |

Future Directions in Synthetic Substrate Design and Application in Enzymology

The field of synthetic substrate design is continually evolving, driven by the need for more sensitive, specific, and versatile tools for enzymology. A significant future direction lies in the integration of synthetic substrates with other advanced technologies, such as nanotechnology and synthetic biology. acs.org Researchers are engineering sophisticated diagnostic systems where, for example, a synthetic gene circuit in a cell produces a specific protease in response to a disease marker. acs.org Subsequently, an engineered nanoparticle probe carrying a synthetic substrate measures the activity of this protease, generating a highly amplified and detectable signal, such as in a simple urine test. acs.org

Future innovations will likely focus on several key areas:

Enhanced Specificity: Designing substrates that are recognized by only a single protease, even within a complex family of similar enzymes. This would allow for more precise diagnostics and research.

In Vivo Applications: Developing substrates that are stable and non-toxic, enabling the real-time monitoring of enzyme activity within living organisms.

Multiplexed Detection: Creating panels of different substrates, each producing a unique signal, to simultaneously measure the activity of multiple enzymes in a single sample.

Novel Signaling Mechanisms: Exploring new ways to generate signals, such as through electrochemical changes or the release of genetically encoded reporters, to further increase detection sensitivity and expand the range of applications.

These advancements promise to provide even more powerful tools for understanding complex biology and developing the next generation of diagnostics and therapeutics.

Q & A

Q. What are the recommended synthetic routes for ethyl tosyl-L-argininate hydrochloride, and how can researchers optimize yield and purity?

this compound is typically synthesized via a multi-step process involving the protection of the guanidine group in L-arginine, followed by esterification and tosylation. A common approach includes:

- Step 1 : Protection of the arginine side chain using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions .

- Step 2 : Ethyl ester formation via reaction with ethyl chloride or ethanol under acidic conditions, analogous to methods for L-arginine methyl ester dihydrochloride synthesis .

- Step 3 : Tosylation using p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane with a base like triethylamine to scavenge HCl .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel with a methanol/dichloromethane gradient). Yield optimization requires strict control of reaction temperature (0–5°C during tosylation) and stoichiometric excess of TsCl (1.2–1.5 equiv.) .

Q. Which analytical techniques are critical for characterizing this compound, and what diagnostic features should be prioritized?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for the ethyl ester triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 4.1–4.3 ppm, CH₂), alongside aromatic protons from the tosyl group (δ 7.2–7.8 ppm) .

- ¹³C NMR : Confirm the ester carbonyl (δ 165–170 ppm) and tosyl sulfone (δ 125–145 ppm for aromatic carbons) .

Advanced Research Questions

Q. How can researchers address contradictory solubility data reported for this compound in aqueous versus organic solvents?

Discrepancies often arise from variations in pH, ionic strength, or residual counterions. Methodological recommendations:

- Standardize solvent systems : Use buffered aqueous solutions (e.g., phosphate buffer, pH 7.4) for aqueous solubility tests and anhydrous DMSO or DMF for organic solubility .

- Control for hygroscopicity : Store the compound in a desiccator and confirm water content via Karl Fischer titration before experiments .

- Validate with orthogonal methods : Compare dynamic light scattering (DLS) for aggregation studies with HPLC purity assays to rule out particulate interference .

Q. What experimental strategies minimize racemization during the synthesis of this compound derivatives?

Racemization risk increases during esterification and tosylation due to acidic or high-temperature conditions. Mitigation approaches:

- Low-temperature reactions : Perform esterification at 0–4°C and limit reaction times to ≤2 hours .

- Chiral purity monitoring : Use chiral HPLC with a Crownpak CR(+) column or polarimetry to track enantiomeric excess (ee) at each step .

- Mild deprotection : Avoid strong acids (e.g., HCl gas) for Boc removal; instead, use trifluoroacetic acid (TFA) in dichloromethane at 0°C .

Data Analysis and Reporting

Q. How should researchers statistically validate purity assays for this compound when using HPLC?

- Column selection : Use a C18 reverse-phase column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) .

- Calibration : Prepare a standard curve with ≥5 data points (R² ≥0.99) using a certified reference standard (if available) .

- Statistical thresholds : Report purity as mean ± SD from triplicate runs. Reject batches with >2% relative standard deviation (RSD) between replicates .

Q. What criteria determine the selection of stabilizing excipients for this compound in long-term biochemical studies?

- Compatibility testing : Screen lyoprotectants (e.g., trehalose, sucrose) and antioxidants (e.g., ascorbic acid) via accelerated stability studies (40°C/75% RH for 4 weeks) .

- Analytical endpoints : Monitor degradation via HPLC for new peaks (λ = 210–254 nm) and quantify residual activity in enzyme inhibition assays .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in enzymatic studies?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential irritant effects of hydrochloride salts .

- Ventilation : Use a fume hood when weighing powdered forms to avoid inhalation .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated chemical waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.